molecular formula C22H21N3O2 B11556216 4-methoxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide

4-methoxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide

Cat. No.: B11556216
M. Wt: 359.4 g/mol
InChI Key: HRJMFWCHEIGXHZ-XQNSMLJCSA-N
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Description

4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide is a complex organic compound with a unique structure that includes methoxy, methyl, phenyl, and benzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 4-[methyl(phenyl)amino]benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Phenol, 4-[(4-methoxyphenyl)methylene]amino]

Uniqueness

4-methoxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H21N3O2/c1-25(19-6-4-3-5-7-19)20-12-8-17(9-13-20)16-23-24-22(26)18-10-14-21(27-2)15-11-18/h3-16H,1-2H3,(H,24,26)/b23-16+

InChI Key

HRJMFWCHEIGXHZ-XQNSMLJCSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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